N-(3-Isopropoxypropyl)-N-methylfuran-2-amine
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Overview
Description
N-(3-Isopropoxypropyl)-N-methylfuran-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications This compound features a furan ring, which is known for its aromaticity and reactivity, combined with an isopropoxypropyl group and a methylamine moiety
Preparation Methods
The synthesis of N-(3-Isopropoxypropyl)-N-methylfuran-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan, isopropyl alcohol, and methylamine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Synthetic Route: The isopropyl alcohol is first converted to its corresponding alkoxide, which then reacts with a suitable leaving group on the furan ring to form the isopropoxypropyl-furan intermediate. This intermediate is subsequently reacted with methylamine to yield the final product.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(3-Isopropoxypropyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the furan ring to a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran compounds, and amine-functionalized molecules.
Scientific Research Applications
N-(3-Isopropoxypropyl)-N-methylfuran-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and materials with specific properties, such as thermoresponsive polymers for drug delivery systems
Mechanism of Action
The mechanism of action of N-(3-Isopropoxypropyl)-N-methylfuran-2-amine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
N-(3-Isopropoxypropyl)-N-methylfuran-2-amine can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-methyl-N-(3-propan-2-yloxypropyl)furan-2-amine |
InChI |
InChI=1S/C11H19NO2/c1-10(2)13-9-5-7-12(3)11-6-4-8-14-11/h4,6,8,10H,5,7,9H2,1-3H3 |
InChI Key |
LMPKRMZDKQVCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN(C)C1=CC=CO1 |
Origin of Product |
United States |
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